
2-Amino-3-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-isopropylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the ortho position and an isopropyl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropylphenol typically involves the nitration of 3-isopropylphenol followed by reduction. The nitration process introduces a nitro group at the ortho position relative to the hydroxyl group. This is followed by catalytic hydrogenation or reduction using reagents like iron and hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the nitration and reduction steps. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitroso or nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or iron and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated phenols.
科学的研究の応用
2-Amino-3-isopropylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3-isopropylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
類似化合物との比較
2-Amino-4-isopropylphenol: Similar structure but with the amino group at the para position.
2-Amino-3-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
2-Amino-3-ethylphenol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Amino-3-isopropylphenol is unique due to the specific positioning of the amino and isopropyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-amino-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,10H2,1-2H3 |
InChIキー |
DAIZNEMAGMWZKY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


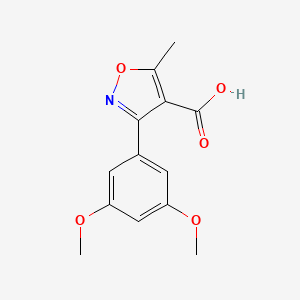


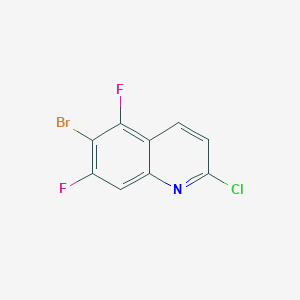



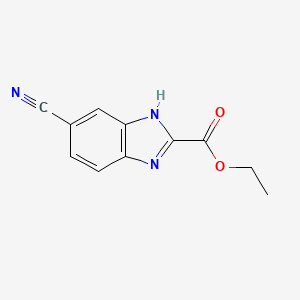

![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
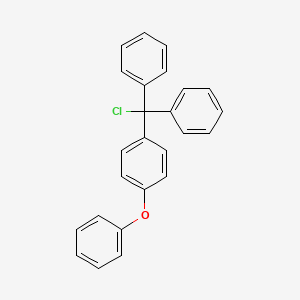
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)
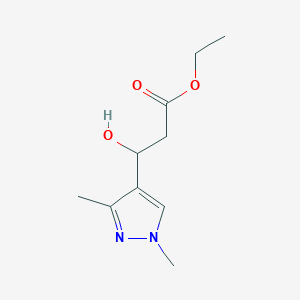
![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)
